molecular formula C12H14N2O4S B3011557 1-(3,4-Dimethoxyphenyl)sulfonyl-2-methylimidazole CAS No. 112062-83-6

1-(3,4-Dimethoxyphenyl)sulfonyl-2-methylimidazole

Cat. No.: B3011557
CAS No.: 112062-83-6
M. Wt: 282.31
InChI Key: MRQYXUVOBHGGNI-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)sulfonyl-2-methylimidazole is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring

Preparation Methods

The synthesis of 1-(3,4-Dimethoxyphenyl)sulfonyl-2-methylimidazole typically involves several steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxyaniline and 2-methylimidazole.

    Sulfonylation: The 3,4-dimethoxyaniline undergoes sulfonylation using a sulfonyl chloride reagent, such as methanesulfonyl chloride, in the presence of a base like pyridine or triethylamine.

    Coupling Reaction: The resulting sulfonylated intermediate is then coupled with 2-methylimidazole using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or a similar reagent to form the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

1-(3,4-Dimethoxyphenyl)sulfonyl-2-methylimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles, such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts like palladium or nickel complexes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)sulfonyl-2-methylimidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical studies to investigate enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)sulfonyl-2-methylimidazole depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.

Comparison with Similar Compounds

1-(3,4-Dimethoxyphenyl)sulfonyl-2-methylimidazole can be compared with other imidazole derivatives, such as:

    1-(3,4-Dimethoxyphenyl)-2-methylimidazole: Lacks the sulfonyl group, which may result in different chemical reactivity and biological activity.

    1-(3,4-Dimethoxyphenyl)sulfonylimidazole: Lacks the methyl group on the imidazole ring, which may affect its steric properties and interactions with other molecules.

    2-Methylimidazole: A simpler imidazole derivative without the 3,4-dimethoxyphenyl and sulfonyl groups, used as a precursor in various syntheses.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)sulfonyl-2-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4S/c1-9-13-6-7-14(9)19(15,16)10-4-5-11(17-2)12(8-10)18-3/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRQYXUVOBHGGNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1S(=O)(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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